molecular formula C24H20FN3O3 B2912500 2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol CAS No. 877794-13-3

2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol

Cat. No. B2912500
CAS RN: 877794-13-3
M. Wt: 417.44
InChI Key: SMNTXUSVJQKOGO-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol, commonly known as AF-353, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as P2X3 receptor antagonists, which are being investigated for their ability to treat various pain conditions.

Scientific Research Applications

AF-353 has been extensively studied for its potential applications in treating various pain conditions, including chronic cough, neuropathic pain, and inflammatory pain. It is a potent and selective antagonist of the P2X3 receptor, which is known to play a key role in pain signaling. By blocking the activity of this receptor, AF-353 may be able to reduce pain sensation in patients suffering from these conditions.

Mechanism of Action

The P2X3 receptor is a ligand-gated ion channel that is activated by ATP. When activated, it allows the influx of calcium ions into the cell, leading to the release of neurotransmitters and the initiation of pain signaling. AF-353 works by binding to the P2X3 receptor and blocking its activity, preventing the influx of calcium ions and reducing the release of neurotransmitters. This leads to a reduction in pain sensation.
Biochemical and Physiological Effects
AF-353 has been shown to be a potent and selective antagonist of the P2X3 receptor, with an IC50 value of 30 nM. It has been shown to be effective in reducing pain sensation in animal models of chronic cough, neuropathic pain, and inflammatory pain. In addition, it has been shown to have a good safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

AF-353 has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized in high yield and purity. It is also a potent and selective antagonist of the P2X3 receptor, making it a useful tool for studying the role of this receptor in pain signaling. However, there are also some limitations to its use. For example, it may not be effective in all types of pain conditions, and its effects may vary depending on the specific animal model used.

Future Directions

There are several future directions for research on AF-353. One area of interest is the development of more potent and selective P2X3 receptor antagonists, which may be able to provide even greater pain relief. Another area of interest is the investigation of the potential use of AF-353 in combination with other pain medications, such as opioids, to enhance pain relief and reduce the risk of side effects. Finally, there is also interest in investigating the potential use of AF-353 in other conditions, such as bladder disorders and respiratory diseases, where the P2X3 receptor may play a role.

Synthesis Methods

The synthesis of AF-353 involves several steps, starting with the reaction of 4-methoxyphenylhydrazine with 2-chloro-5-nitropyrimidine to yield 2-amino-5-(4-methoxyphenyl)pyrimidine-4-nitrophenylhydrazone. This intermediate is then reacted with 2-fluorobenzyl alcohol in the presence of a base to yield AF-353. The final product is obtained in high yield and purity, making it suitable for further research and development.

properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3/c1-30-17-8-6-15(7-9-17)20-13-27-24(26)28-23(20)19-11-10-18(12-22(19)29)31-14-16-4-2-3-5-21(16)25/h2-13,29H,14H2,1H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNTXUSVJQKOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol

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